molecular formula C11H11ClN4 B13889383 4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine

4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine

Cat. No.: B13889383
M. Wt: 234.68 g/mol
InChI Key: URFOJUCGRPIPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloropyrimidine moiety attached to a benzene ring, which is further substituted with a methyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine typically involves the reaction of 2-chloropyrimidine with 4-N-methylbenzene-1,4-diamine under specific conditions. One common method involves the use of a base such as sodium bicarbonate in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 85°C until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of alternative solvents and catalysts may be explored to optimize the reaction conditions and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, such as biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like DMF or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used with appropriate ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in various cellular processes. This inhibition can lead to therapeutic effects in the treatment of diseases such as cancer and inflammatory disorders .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline
  • N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

Uniqueness

4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both a chloropyrimidine and a methylbenzene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine

InChI

InChI=1S/C11H11ClN4/c1-16(9-4-2-8(13)3-5-9)10-6-7-14-11(12)15-10/h2-7H,13H2,1H3

InChI Key

URFOJUCGRPIPQT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N)C2=NC(=NC=C2)Cl

Origin of Product

United States

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